PROTAC BRD4 Degrader-1
Description
Structure
2D Structure
Properties
CAS No. |
2133360-00-4 |
|---|---|
Molecular Formula |
C40H37N9O8 |
Molecular Weight |
771.8 g/mol |
IUPAC Name |
2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52) |
InChI Key |
FXNACIMQXOPNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Destruction: A Technical Guide to the Structure-Activity Relationship of BRD4 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of target proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate proteins of interest. Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a high-value target in oncology and inflammation. BRD4 plays a critical role in regulating the transcription of key oncogenes like c-MYC. Consequently, BRD4-targeting PROTACs have been a major focus of research, demonstrating superior potency and more sustained pharmacology compared to traditional small molecule inhibitors.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of BRD4 PROTACs. We will dissect the three core components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—and examine how modifications to each element influence degradation potency (DC50), maximal degradation (Dmax), and cellular activity. This document consolidates key quantitative data from seminal studies, details the experimental protocols for assessing degrader performance, and provides visual diagrams to clarify complex biological pathways and experimental workflows.
PROTAC Mechanism of Action: Orchestrating Degradation
A PROTAC's function is predicated on its ability to induce the formation of a stable ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to surface-exposed lysine residues on BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.
Core Structure-Activity Relationships
The efficacy of a BRD4 PROTAC is a complex interplay between its three structural components. The optimal combination is not merely a sum of its parts; favorable ternary complex interactions and appropriate geometric presentation are critical for efficient ubiquitination.
The Warhead: Binding to BRD4
The warhead dictates the PROTAC's selectivity for the target protein. Most BRD4 degraders utilize well-characterized pan-BET inhibitors as warheads, such as (+)-JQ1 or its analogue OTX015.
-
Binding Affinity: While high affinity for BRD4 is necessary, it does not always correlate directly with degradation potency. Extremely high affinity can sometimes lead to a "hook effect," where at high concentrations, binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) predominate over the productive ternary complex, reducing degradation efficiency.
-
Selectivity: The choice of warhead influences selectivity across the BET family. For instance, PROTACs built from the pan-BET inhibitor JQ1 can exhibit preferential degradation of BRD4 over BRD2 and BRD3, a phenomenon attributed to the formation of more stable and productive ternary complexes with BRD4.[1]
The E3 Ligase Ligand: Hijacking the Machinery
The two most commonly exploited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). Ligands for these are typically derived from thalidomide/pomalidomide (for CRBN) or VHL-1 (for VHL).
-
Choice of Ligase: The choice between a CRBN or VHL ligand can significantly impact a PROTAC's degradation profile. This can be due to differences in tissue expression of the E3 ligases, their subcellular localization, and the distinct protein-protein interactions formed within the ternary complex.[2][3] For example, VHL-based PROTACs like MZ1 have shown more selective degradation of BRD4, whereas CRBN-based degraders like dBET1 and ARV-825 often degrade BRD2, BRD3, and BRD4 more uniformly.[2][4]
-
Ligand Affinity: Similar to the warhead, the affinity for the E3 ligase is a key parameter. Weak binding may not be sufficient to form a stable ternary complex, while excessively strong binding can also contribute to the hook effect.
The Linker: The Critical Bridge
The linker is arguably the most critical and least predictable component for optimizing a PROTAC's activity. Its length, composition, and attachment points to the warhead and E3 ligase ligand dictate the geometry of the ternary complex.
-
Linker Length: The length of the linker is paramount. A linker that is too short may cause steric clashes between BRD4 and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long might not effectively constrain the proteins, leading to an unstable, non-productive complex. The optimal linker length often falls within a narrow range, which must be determined empirically for each warhead-ligand pair.[4][5][6][7]
-
Linker Composition: The chemical nature of the linker (e.g., alkyl chains, polyethylene glycol (PEG) units) affects the PROTAC's physicochemical properties, such as solubility and cell permeability. More rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency.[8]
-
Attachment Point: The vector and position at which the linker is attached to the warhead and E3 ligase ligand are crucial. The exit vector must orient the binding partners in a way that allows for favorable protein-protein interactions and positions a lysine residue on BRD4 near the E2-conjugating enzyme's active site.
Quantitative SAR Data for Key BRD4 PROTACs
The following tables summarize the quantitative data for seminal BRD4 PROTACs, illustrating the SAR principles discussed above.
Table 1: Comparison of Foundational CRBN- and VHL-Based BRD4 PROTACs
| Compound Name | Warhead (Target) | E3 Ligase Ligand | Degradation Potency (DC50) | Target Selectivity | Reference Cell Line |
| dBET1 | (+)-JQ1 (BETs) | Thalidomide (CRBN) | ~100 nM | BRD2, BRD3, BRD4 | MV4;11 (AML) |
| ARV-825 | OTX015 (BETs) | Pomalidomide (CRBN) | <1 nM | BRD2, BRD3, BRD4 | RS4;11 (ALL) |
| MZ1 | (+)-JQ1 (BETs) | VHL-1 (VHL) | ~2-20 nM | Preferential for BRD4 | HeLa, 22Rv1 |
Data compiled from multiple sources, and DC50 values can vary based on cell line and treatment duration.[9][10][11]
Table 2: SAR Study of Linker Modifications in CRBN-based Degraders
This table represents a conceptual summary of typical linker SAR studies.
| Compound ID | Warhead | E3 Ligand | Linker Composition & Length | DC50 (nM) | Dmax (%) |
| Analog A-1 | JQ1 | Pomalidomide | 2x PEG unit | >1000 | <20 |
| Analog A-2 | JQ1 | Pomalidomide | 3x PEG unit | 150 | 85 |
| Analog A-3 | JQ1 | Pomalidomide | 4x PEG unit | 25 | >95 |
| Analog A-4 | JQ1 | Pomalidomide | 5x PEG unit | 95 | 90 |
| Analog A-5 | JQ1 | Pomalidomide | 6x PEG unit | 450 | 60 |
This table illustrates the "Goldilocks effect" where an optimal linker length (Analog A-3) provides the best degradation potency. Data is illustrative based on principles from published SAR studies.[6][7]
Experimental Protocols
Accurate and reproducible assessment of PROTAC activity is essential for SAR studies. The following are detailed protocols for key experiments used to characterize BRD4 degraders.
PROTAC Evaluation Workflow
Western Blot for BRD4 Degradation
This method provides a semi-quantitative assessment of target protein levels following PROTAC treatment.
Objective: To visualize and quantify the reduction in BRD4 protein levels in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11, HeLa, or RS4;11) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 4 to 24 hours).[12][13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for BRD4 (e.g., AbCam ab128874) overnight at 4°C.[14] Wash the membrane and incubate with a species-appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system (e.g., LI-COR Odyssey).[12][14] Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH, or β-actin) to normalize the data.
-
Quantification: Use densitometry software (e.g., ImageJ or LI-COR Image Studio) to quantify the band intensities.[12][14] Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining BRD4 relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
HiBiT Assay for Quantitative, High-Throughput Degradation Analysis
The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format. It is highly amenable to high-throughput screening.
Objective: To precisely quantify endogenous BRD4 degradation kinetics and potency in living cells.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous BRD4 locus in a cell line that stably expresses the complementary LgBiT protein subunit (e.g., HEK293).[15][16]
-
Cell Plating: Seed the engineered HiBiT-BRD4 cells into 96-well or 384-well white assay plates.[17]
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the cells and incubate for the desired time points.
-
Lytic Endpoint Measurement:
-
Prepare a lytic detection reagent containing the LgBiT protein and a luciferase substrate.[18][19]
-
Add the reagent to the wells, which lyses the cells and allows the HiBiT-tagged BRD4 to bind with LgBiT, generating a luminescent signal.
-
Incubate for 10 minutes at room temperature with shaking.
-
Measure luminescence on a plate reader. The signal intensity is directly proportional to the amount of HiBiT-BRD4 protein.
-
-
Live-Cell Kinetic Measurement:
-
Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the cell medium.[15][16]
-
Place the plate in a luminometer equipped with temperature and atmospheric control.
-
After an equilibration period, add the PROTAC compounds.
-
Measure luminescence repeatedly over time (e.g., every 10-30 minutes for 24 hours) to monitor the kinetics of degradation.
-
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls. For endpoint assays, plot the normalized signal against compound concentration to determine DC50 and Dmax. For kinetic assays, calculate degradation rates (kdeg) from the real-time data.
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 is a transcriptional coactivator. It binds to acetylated histones via its bromodomains, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation of target genes, including the oncogene c-MYC. BRD4 PROTACs eliminate the BRD4 protein, thereby preventing this entire cascade.
Conclusion
The development of potent and selective BRD4 PROTACs is a testament to the power of targeted protein degradation. The structure-activity relationships governing these molecules are multifaceted, with the warhead, E3 ligase ligand, and particularly the linker all playing crucial roles in determining the ultimate degradation efficiency. A systematic, empirical approach to optimizing linker length, composition, and geometry, guided by quantitative cellular assays like Western blotting and HiBiT, is essential for the rational design of next-generation degraders. As our understanding of ternary complex formation deepens, the design of BRD4 PROTACs will become increasingly sophisticated, paving the way for novel therapeutics with enhanced potency and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Untitled Document [arxiv.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. selleckchem.com [selleckchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Target Degradation [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to PROTAC BRD4 Degrader Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extraterminal (BET) family, has emerged as a high-priority target in oncology and other disease areas due to its critical role as an epigenetic reader and transcriptional coactivator of key oncogenes, most notably MYC.[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, BRD4-targeting PROTACs induce its rapid and efficient degradation, offering the potential for a more profound and durable biological response.[3][4]
The successful clinical development of BRD4 degraders hinges on the robust demonstration of target engagement—confirming that the molecule reaches its intended target and elicits the desired biological effect in both preclinical models and patients. This technical guide provides a comprehensive overview of the core target engagement biomarkers for BRD4 degraders, detailed experimental protocols for their measurement, and quantitative data to inform study design and interpretation.
Core Concepts: Mechanism of BRD4 Degradation
BRD4 PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[5] By simultaneously binding BRD4 and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[5][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: PROTAC BRD4 Degrader-1 Induced Apoptosis in Cancer Cells
This technical guide provides a comprehensive overview of the mechanism by which PROTAC (Proteolysis Targeting Chimera) BRD4 Degrader-1 induces apoptosis in cancer cells. It includes a detailed examination of the underlying signaling pathways, quantitative data from key studies, and complete protocols for essential experimental procedures.
Introduction: Targeting BRD4 with PROTAC Technology
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of oncogene transcription.[1] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of key cancer-promoting genes, most notably the c-MYC oncogene.[2][3][4] Overexpression of BRD4 is associated with poor prognosis in various malignancies, including leukemia, neuroblastoma, and colon cancer, making it a compelling therapeutic target.[1][5][6]
While traditional small-molecule inhibitors (BETi), such as JQ1, can displace BRD4 from chromatin, their efficacy can be limited by reversible binding and a feedback mechanism that increases BRD4 protein levels.[1][6][7] PROTAC technology offers a superior strategy by inducing the degradation of the target protein rather than merely inhibiting it.[8]
PROTAC BRD4 degraders are heterobifunctional molecules with two key domains: one that binds to BRD4 and another that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][5][9] This binding creates a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[8][9] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, resulting in a more potent and sustained therapeutic effect than traditional inhibitors.[4][5][10] Prominent examples of BRD4 PROTACs include ARV-825, dBET1, and MZ1.[1][3][11]
Signaling Pathways Mediating Apoptosis
The degradation of BRD4 by PROTACs triggers a cascade of molecular events that culminates in programmed cell death, or apoptosis. This process is primarily driven by the downregulation of key survival genes and the activation of the intrinsic (mitochondrial) apoptosis pathway.
Key Downstream Effects:
-
Suppression of c-MYC: The most significant consequence of BRD4 degradation is the profound and sustained suppression of the c-MYC oncogene, a master regulator of cell proliferation, metabolism, and survival.[2][3][4][12] Unlike transient inhibition with BETi, PROTAC-mediated degradation prevents the re-accumulation of BRD4 at the c-MYC promoter, ensuring durable target suppression.[8]
-
Downregulation of Anti-Apoptotic Proteins: BRD4 also regulates the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL and Mcl-1.[4][13][14] Degradation of BRD4 leads to a decrease in these survival factors, tilting the cellular balance towards apoptosis.[6]
-
Activation of the Intrinsic Apoptotic Pathway: The reduction in c-MYC and anti-apoptotic Bcl-2 family members destabilizes the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then forms the apoptosome complex with APAF1.[15]
-
Caspase Cascade Activation: The apoptosome activates Caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[2][4][15]
-
Execution of Apoptosis: Activated Caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[3][5][16] The appearance of cleaved PARP and cleaved Caspase-3 are hallmark indicators of apoptosis induction by BRD4 degraders.[2][3][5]
Quantitative Efficacy Data
PROTAC BRD4 degraders consistently demonstrate superior potency in inducing apoptosis and inhibiting cell proliferation compared to their small-molecule inhibitor counterparts across a range of cancer cell lines.
Table 1: Anti-Proliferative and Degradation Potency of BRD4 PROTACs
| PROTAC | Cancer Type | Cell Line | IC50 (Cell Viability) | DC50 (BRD4 Degradation) | Citation(s) |
| ARV-825 | T-cell Acute Lymphoblastic Leukemia | Jurkat | < 1 nM | Not Reported | [5] |
| Burkitt's Lymphoma | Ramos | < 1 nM | < 1 nM | [17] | |
| Neuroblastoma | SK-N-BE(2) | ~5 nM | Not Reported | [2] | |
| Gastric Cancer | HGC-27 | ~10 nM | Not Reported | [12] | |
| Ovarian Cancer | OVCAR-5 | ~0.03 nM | Not Reported | [10] | |
| dBET1 | Acute Myeloid Leukemia | MV4;11 | 0.14 µM | < 100 nM | [18],[16] |
| Breast Cancer | MDA-MB-231 | 430 nM (EC50) | Not Reported | [19] | |
| MZ1 | Acute Myeloid Leukemia | MV4-11 | ~10 nM | Not Reported | [1] |
| QCA570 | Bladder Cancer | T24 | Not Reported | ~1 nM | [20],[21] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Apoptosis Induction by BRD4 PROTACs in Cancer Cells
| PROTAC | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) | Key Markers | Citation(s) |
| ARV-825 | Kelly (Neuroblastoma) | 100 nM | 24 h | ~30% | Cleaved PARP/Caspase-3 ↑ | [2] |
| Jurkat (T-ALL) | 10 nM | 48 h | ~45% | Cleaved PARP/Caspase-3 ↑ | [5] | |
| HGC-27 (Gastric) | 100 nM | 48 h | ~25% | Cleaved PARP/Caspase-3 ↑ | [12] | |
| dBET1 | MV4;11 (AML) | 1 µM | 24 h | Significant Increase | Cleaved PARP/Caspase-3 ↑ | [11],[16] |
| MZ1 | 697 (B-ALL) | 100 nM | 48 h | Dose-dependent increase | Not Specified | [22] |
| A1874 | HCT116 (Colon) | 100 nM | 48 h | Significant Increase | Cleaved Caspases ↑ | [23],[6] |
Apoptotic cells were typically quantified by Annexin V/PI staining followed by flow cytometry.
Detailed Experimental Protocols
Reproducing the findings related to PROTAC-induced apoptosis requires standardized and robust methodologies. Below are detailed protocols for the key experiments cited in the literature.
Western Blotting for Protein Degradation and Apoptosis Markers
This protocol is used to detect the degradation of BRD4 and the expression of key apoptosis-related proteins like c-MYC, cleaved Caspase-3, and cleaved PARP.
Materials:
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system (e.g., wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the PROTAC BRD4 degrader at desired concentrations and time points.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[24][25]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease inhibitors.[24]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[25]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[25]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add an equal volume of 2x Laemmli sample buffer.[25]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[25]
-
-
Protein Transfer:
-
Equilibrate the gel, membranes, and filter paper in transfer buffer.
-
Assemble the transfer "sandwich" and transfer the proteins to a PVDF membrane. This can be done overnight at 4°C or for 1-2 hours at a higher voltage.[25]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the protein level.
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This is the standard method to quantify the percentage of cells undergoing apoptosis.[26][27] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27][28]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is lost.[27][28]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and 1x Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[30]
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[30]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]
-
After incubation, add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells.[28]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
-
Conclusion
PROTAC BRD4 degraders represent a highly effective therapeutic strategy for inducing apoptosis in cancer cells. By hijacking the cell's own ubiquitin-proteasome system, these molecules achieve potent, efficient, and sustained degradation of the BRD4 oncoprotein.[4] This leads to the durable suppression of key oncogenic drivers like c-MYC and anti-apoptotic factors, robustly activating the intrinsic apoptotic pathway.[2][5][6] The superior potency and pro-apoptotic activity of BRD4 PROTACs compared to traditional inhibitors highlight their significant potential as next-generation cancer therapeutics.[5][7][10] Further research and clinical development are crucial to translating this promising approach into effective treatments for patients.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 13. ashpublications.org [ashpublications.org]
- 14. MiR-363 sensitizes cisplatin-induced apoptosis targeting in Mcl-1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 20. researchgate.net [researchgate.net]
- 21. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Protocol [protocols.io]
- 25. bio-rad.com [bio-rad.com]
- 26. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
PROTAC BRD4 Degrader-1: A Technical Guide for Epigenetic Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-1, also widely known as ARV-825, represents a significant advancement in the field of targeted protein degradation for epigenetic regulation. This chimeric molecule is a Proteolysis Targeting Chimera (PROTAC) designed to specifically eliminate the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader involved in the regulation of gene transcription. Dysregulation of BRD4 is implicated in the pathogenesis of numerous cancers and other diseases, making it a compelling therapeutic target. Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs mediate the degradation of the target protein, leading to a more profound and sustained downstream effect. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its study.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BET bromodomains of BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By simultaneously binding to both BRD4 and CRBN, the degrader brings the E3 ligase into close proximity with the BRD4 protein. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival[1][3][4].
Caption: Mechanism of action of this compound (ARV-825).
Quantitative Data
The following tables summarize the key quantitative data for this compound (ARV-825) from various studies.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Target | Value | Cell Line/Assay Condition | Reference |
| Kd | BRD4 (BD1) | 90 nM | Cell-free assay | [2] |
| Kd | BRD4 (BD2) | 28 nM | Cell-free assay | [2] |
| IC50 | BRD4 (BD1) | 41.8 nM | Not specified | |
| DC50 | BRD4 | <1 nM | Burkitt's Lymphoma (BL) cells | [5] |
| DC50 | BRD2 | 13.55 nM | Molt4 (T-ALL) | [3] |
| DC50 | BRD3 | 5.38 nM | Molt4 (T-ALL) | [3] |
| DC50 | BRD4 | 4.75 nM | Molt4 (T-ALL) | [3] |
| DC50 | BRD2 | ~5 nM | Jurkat (T-ALL) | [3] |
| DC50 | BRD3 | ~5 nM | Jurkat (T-ALL) | [3] |
| DC50 | BRD4 | ~5 nM | Jurkat (T-ALL) | [3] |
| DC50 | BRD2 | 23.12 nM | 6T-CEM (T-ALL) | [3] |
| DC50 | BRD3 | 16.41 nM | 6T-CEM (T-ALL) | [3] |
| DC50 | BRD4 | 25.64 nM | 6T-CEM (T-ALL) | [3] |
| DC50 | BRD2 | 34.28 nM | CCRF-CEM (T-ALL) | [3] |
| DC50 | BRD3 | 29.72 nM | CCRF-CEM (T-ALL) | [3] |
| DC50 | BRD4 | 225.42 nM | CCRF-CEM (T-ALL) | [3] |
Table 2: Cellular Activity (Anti-proliferative Effects)
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~10 nM | [3] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | ~5 nM | [3] |
| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | ~20 nM | [3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~50 nM | [3] |
| MGC803 | Gastric Cancer | <50 nM | [6] |
| HGC27 | Gastric Cancer | <50 nM | [6] |
| AGS | Gastric Cancer | ~100 nM | [6] |
| SGC7901 | Gastric Cancer | ~200 nM | [6] |
| IMR-32 | Neuroblastoma | ~50 nM | [7] |
| SK-N-BE(2) | Neuroblastoma | ~1 µM | [7] |
| SK-N-SH | Neuroblastoma | ~100 nM | [7] |
| SH-SY5Y | Neuroblastoma | ~500 nM | [7] |
| TPC-1 | Thyroid Carcinoma | 25-250 nM (significant reduction) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-BRD4, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash the membrane again and develop the blot using an ECL detection reagent.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ and normalize to the loading control.
References
- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PROTAC BRD4 Degrader-1 Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-1 is a molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for ubiquitination and subsequent degradation by the proteasome. BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy. This document provides a detailed protocol for performing Western blot analysis to quantify the degradation of BRD4 in cultured cells upon treatment with this compound.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps for treating cells with this compound and analyzing BRD4 protein levels via Western blot.
Materials and Reagents
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[1][2][3]
-
This compound: Stock solution in DMSO
-
Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control[2]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Workflow for Western blot analysis of BRD4 degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[1][2] Include DMSO as a vehicle control and a non-degrading BRD4 inhibitor as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BRD4 and c-Myc bands to the corresponding loading control (GAPDH or α-tubulin) bands.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for easy comparison of the effects of different concentrations and treatment durations of this compound.
Table 1: Dose-Dependent Degradation of BRD4 and c-Myc
| This compound (nM) | Treatment Time (hours) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |
| 0 (DMSO) | 24 | 100 | 100 |
| 10 | 24 | 85 | 90 |
| 50 | 24 | 60 | 70 |
| 100 | 24 | 35 | 45 |
| 500 | 24 | 10 | 20 |
| 1000 | 24 | <5 | <10 |
Table 2: Time-Course of BRD4 and c-Myc Degradation
| Treatment Time (hours) | This compound (100 nM) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |
| 0 | 100 | 100 | |
| 4 | 70 | 80 | |
| 8 | 45 | 55 | |
| 16 | 30 | 40 | |
| 24 | 35 | 45 |
Troubleshooting
-
No or weak BRD4 signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.
-
High background: Increase the number and duration of washes, optimize the blocking conditions, and use a fresh blocking buffer.
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a loading control.
-
Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of this compound-mediated degradation of BRD4 and its downstream target c-Myc. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the mechanism of action of this and other BRD4-targeting PROTACs.
References
Application Notes and Protocols: PROTAC BRD4 Degrader-1 for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for therapeutic intervention and biological research. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
BRD4 (Bromodomain-containing protein 4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-Myc.[1][2][3] Its involvement in various cancers has made it a prime target for therapeutic development. PROTAC BRD4 Degrader-1 is a novel molecule designed to specifically target BRD4 for degradation, offering a distinct advantage over traditional inhibitors by eliminating the protein entirely.
These application notes provide a detailed protocol for assessing the target engagement of this compound through immunoprecipitation, a cornerstone technique for validating the interaction between the degrader and its target within a cellular context.
Signaling Pathway and Mechanism of Action
BRD4 functions as a scaffold protein that recognizes and binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is critical for the expression of genes involved in cell cycle progression and proliferation. The mechanism of action for a BRD4-targeting PROTAC, such as this compound, involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the potent oncogene c-Myc, thereby inhibiting cancer cell growth.
Experimental Workflow: Immunoprecipitation for Target Engagement
The following diagram outlines the key steps in the immunoprecipitation workflow to assess the engagement of this compound with its target protein, BRD4.
Detailed Immunoprecipitation Protocol
This protocol is designed to assess the degradation of BRD4 in response to treatment with this compound.
Materials and Reagents:
-
Cell Lines: Human cancer cell lines expressing BRD4 (e.g., HeLa, MDA-MB-231, Kasumi-1).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle), JQ1 (BRD4 inhibitor, as a non-degrading control).
-
Primary Antibody: Anti-BRD4 antibody suitable for immunoprecipitation (e.g., Abcam ab245285, Santa Cruz Biotechnology sc-518021).[4][5]
-
Control IgG: Rabbit or mouse IgG, matching the host species of the primary antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Cell Lysis Buffer:
-
Wash Buffer: IP Lysis Buffer or a similar buffer with reduced detergent concentration.
-
Elution Buffer: 2x Laemmli SDS sample buffer.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Protease and Phosphatase Inhibitor Cocktails.
Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours).[9]
-
Include control treatments: DMSO (vehicle) and a non-degrading BRD4 inhibitor like JQ1 at an effective concentration.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg - 1 mg of total protein, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-BRD4 primary antibody to the pre-cleared lysate.
-
For a negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-40 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli SDS sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-BRD4 antibody (a different one from the IP antibody if possible, or the same if validated for both applications).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control from the input samples (e.g., α-Tubulin or GAPDH).
-
Data Presentation
The following tables summarize hypothetical quantitative data from immunoprecipitation and subsequent Western blot analysis, demonstrating the efficacy of this compound.
Table 1: Dose-Dependent Degradation of BRD4
| This compound Concentration | Remaining BRD4 Level (%) (vs. DMSO control) |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 15% |
| 1 µM | <5% |
| 10 µM | <5% |
Cells were treated for 24 hours. Data is normalized to the DMSO vehicle control.
Table 2: Time-Course of BRD4 Degradation
| Treatment Time (at 100 nM) | Remaining BRD4 Level (%) (vs. DMSO control) |
| 4 hours | 60% |
| 8 hours | 30% |
| 16 hours | 10% |
| 24 hours | <5% |
Data is normalized to the DMSO vehicle control at each corresponding time point.
Table 3: Comparison of this compound with Controls
| Compound (at 1 µM for 24h) | Remaining BRD4 Level (%) (vs. DMSO control) |
| DMSO (Vehicle) | 100% |
| JQ1 (Inhibitor) | 98% |
| This compound | <5% |
This table highlights the difference between inhibition (JQ1) and degradation (this compound) of BRD4.
Conclusion
This application note provides a comprehensive guide for utilizing immunoprecipitation to validate the target engagement and degradation efficiency of this compound. The detailed protocol and representative data serve as a valuable resource for researchers in the field of targeted protein degradation. Adherence to proper controls and optimization of the protocol for specific cell lines and antibodies will ensure robust and reproducible results, furthering our understanding of PROTAC-mediated degradation of BRD4 and its therapeutic potential.
References
- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Brd4 antibody (ab245285) | Abcam [abcam.com]
- 5. scbt.com [scbt.com]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PROTAC BRD4 Degrader Cell Viability Assay
This document provides detailed protocols for assessing the cytotoxic effects of PROTAC (Proteolysis Targeting Chimera) BRD4 degraders on cancer cells using two common colorimetric methods: the MTT and CCK-8 assays. These assays are fundamental in drug discovery for quantifying changes in cell viability and proliferation in response to treatment.
Mechanism of Action: PROTAC BRD4 Degradation
PROTACs represent a novel therapeutic modality that induces the degradation of specific target proteins.[1][2] A PROTAC BRD4 degrader is a heterobifunctional molecule with three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BRD4 protein, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated BRD4 protein is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[1][3]
-
Cellular Response: The degradation of BRD4, a key regulator of oncogenes like c-MYC, leads to the suppression of their transcription.[4][5] This can induce cell cycle arrest and apoptosis, ultimately reducing cell viability.[1][4][5]
The MTT and CCK-8 assays measure the metabolic activity of viable cells, which correlates with the number of living cells, thereby providing a quantitative measure of the PROTAC's efficacy.
Experimental Protocols
The following are detailed protocols for the MTT and CCK-8 cell viability assays. It is crucial to maintain aseptic techniques throughout the procedures to prevent contamination.[6]
General Experimental Workflow
The overall workflow for both assays is similar, involving cell seeding, treatment with the PROTAC BRD4 degrader, incubation, addition of the viability reagent, and measurement of the colorimetric signal.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
PROTAC BRD4 Degrader stock solution (e.g., in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS.[6] Store at -20°C, protected from light.
-
Cell culture medium (serum-free medium is recommended for the incubation step with MTT)[7]
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[8]
-
96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., bladder cancer cells 5637, T24)[4][5]
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.[6]
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well).[4][5][8]
-
Include control wells: medium only (blank), and cells with vehicle (e.g., DMSO) but no drug.[6]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.[8][9]
-
-
Drug Treatment:
-
Prepare serial dilutions of the PROTAC BRD4 degrader in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of the degrader (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt (WST-8), which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[6][10] This assay is generally considered simpler and faster than the MTT assay as it does not require a solubilization step.[6]
Materials:
-
PROTAC BRD4 Degrader stock solution (e.g., in DMSO)
-
CCK-8 solution
-
Cell culture medium
-
96-well flat-bottom plates
-
Appropriate cancer cell line
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
CCK-8 Reaction:
-
Absorbance Measurement:
Data Presentation and Analysis
Summarize the experimental parameters in a structured table. Cell viability is typically calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | MTT Assay | CCK-8 Assay | Example Value (BRD4 Degrader) |
| Principle | Reduction of MTT to purple formazan (insoluble) | Reduction of WST-8 to orange formazan (soluble) | - |
| Cell Line | Adherent or Suspension | Adherent or Suspension | 5637, T24, J82 (Bladder Cancer)[4][5] |
| Seeding Density | 1,000 - 100,000 cells/well | ~5,000 cells/well[11][12] | 3,000 - 5,000 cells/well[4][5] |
| Plate Format | 96-well | 96-well | 96-well |
| Treatment Duration | 24 - 72 hours | 24 - 72 hours | 72 hours[4][5] |
| Reagent Volume | 50 µL of 5 mg/mL MTT solution | 10 µL of CCK-8 solution[6][11][12] | - |
| Reagent Incubation | 2 - 4 hours | 1 - 4 hours[6][11] | 2 hours[4][5] |
| Solubilization Step | Yes (e.g., 100-150 µL DMSO) | No | - |
| Absorbance λ | 570 nm (or 590 nm)[6] | 450 nm[6][11][12] | 450 nm (for CCK-8)[4][5] |
| Controls | Blank (medium), Vehicle (DMSO) | Blank (medium), Vehicle (DMSO) | Vehicle (DMSO) |
| Replicates | Minimum of 3 per group[6] | Minimum of 3 per group[6] | At least 3[4][5] |
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT (Assay protocol [protocols.io]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. ptglab.com [ptglab.com]
- 12. toolsbiotech.com [toolsbiotech.com]
Application Note: Quantitative Proteomics for Off-Target Profiling of PROTAC BRD4 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its complete degradation.[1][2] A PROTAC molecule consists of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome.
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family.[3][4] It plays a critical role in regulating the transcription of key oncogenes like c-Myc, making it a high-value target in cancer therapy.[3][5] PROTAC BRD4 Degrader-1 is a heterobifunctional molecule that connects a BRD4 ligand to a ligand for the Cereblon (CRBN) E3 ligase, leading to the selective degradation of BRD4.[6]
While PROTACs can be designed for high selectivity, it is crucial to comprehensively profile their effects on the entire proteome to identify any unintended "off-target" protein degradation.[7] Such off-target effects could lead to unforeseen toxicity or side effects. Mass spectrometry-based quantitative proteomics provides an unbiased and powerful tool to assess the selectivity of PROTACs by globally quantifying changes in protein abundance following treatment.[8][9]
This application note provides a detailed framework and experimental protocols for using quantitative proteomics to identify and validate potential off-targets of this compound.
BRD4 Signaling Pathways
BRD4 is a master transcriptional co-activator involved in various cellular processes. Its degradation can impact multiple signaling cascades. Key pathways include:
-
c-Myc Regulation: BRD4 is essential for the transcriptional regulation of the MYC proto-oncogene.[4]
-
NF-κB Signaling: It plays a role in inflammatory responses through the nuclear factor kappa B (NF-κB) signaling pathway.[3]
-
Jagged1/Notch1 Signaling: In certain cancers, BRD4 regulates cancer cell dissemination through the Jagged1/Notch1 signaling axis.[4][10]
-
DNA Damage Response: BRD4 is also involved in DNA damage signaling and repair processes.[3][11]
Caption: Logical diagram of PROTAC-mediated BRD4 degradation and its impact on downstream pathways.
Experimental Workflow
The overall strategy is to compare the proteome of cells treated with this compound against a vehicle control. A short treatment duration is often used to distinguish direct degradation targets from secondary, downstream effects on protein expression.[2]
Caption: High-level experimental workflow for identifying PROTAC off-targets using proteomics.
Quantitative Data Presentation
Following data analysis, results should be summarized to clearly distinguish the intended target, other BET family members, and potential off-targets. A volcano plot is typically used for initial visualization, followed by a structured table for detailed comparison.
Table 1: Hypothetical Proteomics Data for this compound Treatment
| Protein Name | Gene | Log2 (Fold Change) | p-value | Annotation |
| Bromodomain-containing protein 4 | BRD4 | -3.1 | 1.2e-8 | Intended Target |
| Bromodomain-containing protein 2 | BRD2 | -0.5 | 0.04 | BET Family Member (Low Impact) |
| Bromodomain-containing protein 3 | BRD3 | -0.3 | 0.11 | BET Family Member (No Impact) |
| Zinc finger protein 91 | ZFP91 | -2.5 | 8.5e-6 | Potential Off-Target [7] |
| Myc proto-oncogene protein | MYC | -1.8 | 9.1e-5 | Downstream Effect |
| Cyclin-dependent kinase 9 | CDK9 | -0.1 | 0.85 | Known BRD4 Interactor |
| GAPDH | GAPDH | 0.05 | 0.92 | Housekeeping Control |
Data is hypothetical and for illustrative purposes only. Fold change represents PROTAC-treated vs. vehicle control.
Experimental Protocols
Two common and robust methods for quantitative proteomics are Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Protocol 1: Tandem Mass Tag (TMT) Workflow
TMT is a chemical labeling method that allows for multiplexed analysis of up to 18 samples simultaneously, enabling high-throughput and accurate relative quantification.[12][13]
A. Cell Culture and Treatment
-
Culture human cancer cells (e.g., THP-1, a human monocyte lymphoma line) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Plate cells to achieve ~80% confluency at the time of harvest.
-
Treat cells in triplicate with 1 µM this compound or vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 4-6 hours).[2][6]
B. Cell Lysis and Protein Digestion
-
Harvest cells by centrifugation, wash twice with ice-cold PBS.
-
Lyse cell pellets in a buffer containing 8 M urea, 50 mM HEPES (pH 8.0), and a protease/phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
For each sample, take 100 µg of protein. Reduce proteins with 5 mM DTT for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to <2 M with 50 mM HEPES buffer.
-
Digest overnight with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio at 37°C.[14]
C. TMT Labeling and Sample Pooling
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry them under vacuum.
-
Reconstitute peptides in 100 µL of 100 mM TEAB (triethylammonium bicarbonate).
-
Add the appropriate TMTpro label (resuspended in anhydrous acetonitrile) to each peptide sample and incubate for 1 hour at room temperature.[14]
-
Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.[14]
-
Combine all labeled samples into a single tube, desalt, and dry under vacuum.
D. LC-MS/MS Analysis
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.
-
Analyze peptide fractions on a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition (DDA) method with MS3 fragmentation for accurate TMT reporter ion quantification, which minimizes interference.[15]
Protocol 2: SILAC Workflow
SILAC is a metabolic labeling technique where cells incorporate stable isotope-labeled amino acids, providing a highly accurate internal standard for quantification.[16][17]
A. Cell Culture and SILAC Labeling
-
Culture cells for at least 6 doublings in specialized SILAC DMEM/RPMI medium deficient in lysine and arginine.[18][19]
-
Supplement one batch of medium with "light" (normal) L-lysine and L-arginine (for the control group).
-
Supplement the second batch with "heavy" isotope-labeled L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄) (for the PROTAC-treated group).[16]
-
Confirm >97% incorporation of heavy amino acids in a small aliquot of cells via mass spectrometry before starting the main experiment.[18]
B. PROTAC Treatment and Sample Preparation
-
Once fully labeled, treat the "heavy" cells with 1 µM this compound and the "light" cells with vehicle control for 4-6 hours.
-
Harvest both cell populations and wash twice with ice-cold PBS.
-
Combine the light and heavy cell pellets at a 1:1 ratio based on cell count or total protein amount.[17] This mixing step minimizes downstream sample handling variability.[20]
C. Protein Digestion and Analysis
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer or 8 M urea buffer).
-
Determine protein concentration and proceed with reduction, alkylation, and trypsin digestion as described in Protocol 1 (Section B).
-
Desalt the resulting peptides using a C18 SPE cartridge.
-
Analyze the peptide mixture via LC-MS/MS. The mass spectrometer will detect peptide pairs (light and heavy), and the ratio of their signal intensities provides the relative quantification.[20]
Conclusion
Quantitative proteomics is an indispensable tool in the development of targeted protein degraders like PROTACs. The protocols outlined here, using either TMT or SILAC-based approaches, provide a robust and unbiased method for assessing the proteome-wide selectivity of this compound. By identifying both on-target, off-target, and downstream effects, these workflows enable a comprehensive understanding of a degrader's mechanism of action and safety profile, accelerating the development of safer and more effective therapeutics.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Protein Degrader [proteomics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 13. researchgate.net [researchgate.net]
- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC BRD4 Degrader-1
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-1. It is intended for scientists and drug development professionals familiar with targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My target protein, BRD4, is not degrading after treatment with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of BRD4 degradation:
-
Suboptimal PROTAC Concentration: The concentration of the degrader is critical. Too low a concentration may not be sufficient to induce ternary complex formation, while excessively high concentrations can lead to the "hook effect," where binary complexes of PROTAC-BRD4 and PROTAC-Cereblon predominate, preventing the formation of the productive ternary complex.[1][2][3] We recommend performing a dose-response experiment to determine the optimal concentration for BRD4 degradation.
-
Cell Line Specifics: The expression levels of BRD4 and the E3 ligase Cereblon (CRBN) can vary between cell lines.[4] Low levels of either can limit the efficiency of degradation. It is advisable to confirm the expression of both proteins in your cell line of interest by Western blot.
-
Compound Instability: Ensure that the this compound has been stored correctly and that the stock solution is not degraded. Some CRBN-based PROTACs can be susceptible to hydrolysis.[5]
-
Issues with the Ubiquitin-Proteasome System (UPS): The degradation of BRD4 is dependent on a functional UPS. To confirm that the UPS is active in your experimental system, you can use a positive control, such as the proteasome inhibitor MG132, which should block degradation.
Q2: I am observing toxicity or a phenotype that is stronger than expected from BRD4 degradation alone. Could this be due to off-target effects?
A2: Yes, off-target effects are a potential concern with PROTACs. For this compound, which utilizes a Cereblon-based E3 ligase recruiter, potential off-target effects include:
-
Degradation of other BET family members: BRD4 is part of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2 and BRD3. Due to the high degree of homology, particularly in the bromodomains, it is possible that the degrader also targets these proteins for degradation.[6][7][8] Pan-BET degraders are known to degrade all three proteins.[6]
-
Degradation of Cereblon neosubstrates: The pomalidomide-based moiety that recruits Cereblon can independently induce the degradation of other proteins, particularly zinc-finger proteins like IKZF1/3.[5][9][10][11] This is a known activity of immunomodulatory drugs (IMiDs) and can contribute to the observed phenotype.[4]
Q3: How can I experimentally verify if the observed effects are due to off-target degradation?
A3: A series of control experiments are essential to deconvolute on- and off-target effects:[12]
-
Western Blot for BET Family Members: Probe your cell lysates for BRD2 and BRD3 levels in addition to BRD4 to see if they are also being degraded.
-
Proteomics Analysis: A global proteomics experiment can provide an unbiased view of all proteins that are downregulated upon treatment with the degrader.[6][13][14][15] This is the most comprehensive way to identify off-target effects.
-
Use of Negative Controls:
-
Inactive Epimer: An inactive epimer of the E3 ligase ligand, which does not bind to Cereblon, should not induce degradation of BRD4 or any off-targets. This control helps to rule out effects related to the BRD4-binding moiety alone.
-
JQ1 Competition: The small molecule inhibitor JQ1 binds to the bromodomains of BET proteins. Pre-treatment with JQ1 should block the degradation of BRD4 and other BET family members by competing for the same binding site.[6][16]
-
-
Rescue Experiments: To confirm that the observed phenotype is due to the degradation of a specific protein, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of that protein.
Q4: I am observing a bell-shaped dose-response curve (the "hook effect"). What does this mean and how can I avoid it?
A4: The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations.[1][2][3] This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes with either BRD4 or Cereblon, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a careful dose-response study to identify the optimal concentration range that maximizes degradation. Operating within this optimal range will ensure that your experimental results are not confounded by the hook effect.
Quantitative Data Summary
The following table summarizes key parameters for this compound and related compounds.
| Compound | Target(s) | IC50 (BRD4 BD1) | Cell Line Activity | E3 Ligase Recruited | Reference |
| This compound | BRD4 | 41.8 nM | Inhibits growth of THP-1 (IC50 = 0.81 µM), Raji, and HL-60 cells.[17] | Cereblon | [17] |
| dBET1 | BRD2, BRD3, BRD4 | Not specified | Induces degradation of all BET proteins.[6] | Cereblon | [6] |
| PROTAC BRD2/BRD4 degrader-1 | BRD2, BRD4 | Not specified | Anti-proliferation in MV4-11 cells (IC50 = 12.25 nM).[7][8] | Cereblon | [7][8] |
Experimental Protocols
Western Blot for On- and Off-Target Degradation
Objective: To quantify the levels of BRD4, BRD2, and BRD3 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the BRD4-PROTAC-Cereblon ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against BRD4 or Cereblon overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and Cereblon. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.
Visualizations
Caption: Mechanism of PROTAC-induced degradation of BRD4.
Caption: A logical workflow for investigating off-target effects.
Caption: High PROTAC concentrations can lead to non-productive binary complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. refeyn.com [refeyn.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Degrader [proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
how to troubleshoot the "hook effect" with PROTAC BRD4 Degrader-1
Welcome to the technical support center for PROTAC BRD4 Degrader-1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the BRD4 protein.[1][2] It consists of a ligand that binds to the BRD4 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing BRD4 and Cereblon into close proximity, it facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2] This targeted protein degradation approach allows for the removal of BRD4 from the cell, rather than just inhibiting its function.
Q2: What is the "hook effect" and why is it observed with PROTACs?
A2: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the degrader decreases at high concentrations.[3] This results in a characteristic bell-shaped or "hooked" curve.[3] It occurs because at excessive concentrations, the PROTAC can form separate binary complexes with either the target protein (BRD4) or the E3 ligase (Cereblon), rather than the productive ternary complex (BRD4-PROTAC-Cereblon) required for degradation.[3][4]
Q3: At what concentrations should I test this compound to observe the hook effect?
A3: To properly characterize the activity of this compound and observe a potential hook effect, it is crucial to test a wide range of concentrations.[5] A typical dose-response curve might span from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM).[6] The optimal degradation concentration (DC50) and the onset of the hook effect will be specific to the cell line and experimental conditions.
Q4: How can I confirm that the observed decrease in BRD4 levels is due to proteasomal degradation?
A4: To confirm that BRD4 degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[5] If the degradation of BRD4 is prevented or rescued in the presence of the proteasome inhibitor, it confirms that the mechanism of action is proteasome-dependent.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on the "hook effect."
Issue 1: No BRD4 degradation is observed at the tested concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration range is too narrow or too high. | Expand the concentration range of this compound tested. It is possible the effective concentrations are lower than initially tested, or you are only observing the inhibitory part of the hook effect.[5] |
| Incubation time is not optimal. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for BRD4 degradation in your specific cell line.[7] |
| Low expression of Cereblon E3 ligase in the cell line. | Verify the expression level of Cereblon in your cell line via Western blot. Cell lines with low Cereblon expression may not be suitable for this PROTAC. |
| Poor cell permeability of the PROTAC. | While less common for optimized PROTACs, ensure proper solubilization of the compound. Consider using positive control PROTACs known to be cell-permeable. |
Issue 2: A "hook effect" is observed, with decreased degradation at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Formation of non-productive binary complexes. | This is the expected mechanism of the hook effect.[3] To confirm, ensure your dose-response curve is well-defined with multiple points on both sides of the peak degradation. |
| Off-target effects at high concentrations. | While the primary cause is binary complex formation, high concentrations may lead to off-target effects. Correlate the degradation data with cell viability assays to assess toxicity. |
| Compound precipitation at high concentrations. | Ensure that the highest concentrations of the PROTAC are fully soluble in your cell culture medium. Visually inspect for any precipitation. |
Issue 3: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of your experiment. |
| Inaccurate pipetting of the PROTAC dilutions. | Use calibrated pipettes and perform serial dilutions carefully. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate if edge effects are a concern, or fill them with media without cells. |
Experimental Protocols
1. Western Blot for BRD4 Degradation
This protocol is for assessing the levels of BRD4 protein in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control for the desired incubation time (e.g., 24 hours).[6][7] Include a co-treatment with a proteasome inhibitor as a control.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody and anti-loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the log of the PROTAC concentration.
2. In-Cell Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of BRD4.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of this compound and a DMSO control. Co-treat with a proteasome inhibitor for 2-4 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads. Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect ubiquitinated BRD4.
3. Cell Viability Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cell culture reagents
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Opaque-walled multi-well plates suitable for luminescence or fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound for a period relevant to your degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the recommended incubation period, measure the luminescence or absorbance/fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: The "hook effect" at high PROTAC concentrations.
Caption: Troubleshooting workflow for PROTAC experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Resistance to PROTAC BRD4 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BRD4 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation. It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][3] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4][5] This targeted degradation leads to the suppression of downstream oncogenes like c-Myc.[1][6]
Q2: What is the difference between a BRD4 inhibitor and a BRD4 degrader?
A2: A BRD4 inhibitor, such as JQ1, functions by competitively binding to the acetyl-lysine recognition pockets of BRD4, displacing it from chromatin and thereby inhibiting its function.[6] In contrast, a BRD4 degrader, like this compound, actively removes the BRD4 protein from the cell through proteasomal degradation.[7] This degradation-based mechanism can offer a more potent and sustained downstream effect compared to inhibition.[8][9] While inhibitors can sometimes lead to an accumulation of the target protein as a feedback mechanism, degraders effectively eliminate the protein.[8]
Q3: What is the "hook effect" in the context of PROTACs?
A3: The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases. This occurs because the bifunctional PROTAC molecule can independently bind to either the target protein (BRD4) or the E3 ligase, forming binary complexes that do not lead to the formation of the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[10]
Q4: Can resistance to this compound develop?
A4: Yes, acquired resistance to BET-PROTACs can occur after prolonged treatment.[11] Unlike resistance to some kinase inhibitors, this is often not due to secondary mutations in the target protein (BRD4) that prevent compound binding.[11] Instead, resistance is frequently caused by genomic alterations in the core components of the recruited E3 ligase complex.[11][12]
Troubleshooting Guide
Problem 1: No or reduced BRD4 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Issues with PROTAC Integrity or Activity | 1. Verify Compound Quality: Ensure the this compound is from a reputable source and has been stored correctly (-20°C or -80°C as recommended) to prevent degradation.[1] 2. Confirm Cellular Uptake: Poor membrane permeability can be a limiting factor for PROTACs.[3] If possible, use mass spectrometry to confirm the intracellular concentration of the degrader. |
| Suboptimal Experimental Conditions | 1. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation can be rapid and may be missed if only late time points are analyzed. 2. Check for "Hook Effect": If using high concentrations, test a lower concentration range to see if degradation efficiency improves, as high concentrations can lead to the "hook effect".[10] |
| Cell Line-Specific Issues | 1. E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of the E3 ligase (e.g., Cereblon or VHL) that your specific BRD4 degrader utilizes. Low or absent E3 ligase expression will prevent degradation.[4] This can be checked by Western blot or qPCR. 2. Proteasome Function: Ensure the proteasome is functional in your cells. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132 or bortezomib), which should rescue BRD4 from degradation.[13][14][15] |
Problem 2: Cells develop resistance to this compound over time.
| Possible Cause | Troubleshooting Steps |
| Alterations in the E3 Ligase Complex | 1. Sequence E3 Ligase Components: Perform genomic sequencing of the core components of the relevant E3 ligase complex (e.g., CUL4, RBX1, DDB1, and CRBN for a Cereblon-based degrader) to identify any mutations or deletions that may impair its function.[11] 2. Switch E3 Ligase Ligand: If resistance is due to alterations in one E3 ligase pathway (e.g., Cereblon), consider using a different BRD4 degrader that recruits an alternative E3 ligase, such as VHL.[11] |
| Upregulation of Compensatory Pathways | 1. RNA-Seq Analysis: Perform RNA sequencing on resistant cells to identify any upregulated signaling pathways that may be compensating for the loss of BRD4. This can reveal new therapeutic targets for combination therapies. 2. Combination Therapy: Explore combining the BRD4 degrader with inhibitors of identified compensatory pathways to overcome resistance.[16][17] |
| Increased BRD4 Expression | 1. Monitor BRD4 Levels: While less common for degraders, it's worth checking if resistant cells have significantly upregulated BRD4 expression, potentially overwhelming the degradation machinery.[18] This can be assessed by Western blot or qPCR. |
Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Objective: To assess the level of BRD4 protein following treatment with this compound.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor like MG132 (10 µM) or bortezomib (5 nM) for 1-2 hours before adding the degrader.[13][19]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Normalize BRD4 protein levels to a loading control such as GAPDH or β-actin.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of BRD4 degradation on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Primary mechanism of acquired resistance to BRD4 degraders.
Caption: A logical workflow for troubleshooting failed BRD4 degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRD4 degraders may effectively counteract therapeutic resistance of leukemic stem cells in AML and ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
improving the in vivo stability of PROTAC BRD4 Degrader-1
Welcome to the technical support center for PROTAC BRD4 Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo stability and performance of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo stability of this compound?
A1: The primary challenges affecting the in vivo stability of this compound are its poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[1][2] These factors can lead to suboptimal pharmacokinetic profiles and reduced therapeutic efficacy.
Q2: How does the linker component of this compound influence its stability?
A2: The linker is a critical determinant of the molecule's overall properties. Modifications to the linker's length, composition, and attachment points can significantly impact metabolic stability and cell permeability.[3][4] The linker is often the most metabolically liable part of a PROTAC.[5][6]
Q3: What are the common metabolic pathways that lead to the degradation of PROTACs like BRD4 Degrader-1?
A3: Common metabolic pathways include oxidation, primarily by Cytochrome P450 (CYP) enzymes such as CYP3A4, and hydrolysis of amide or ester bonds within the linker or ligands.[5][7][8] Aldehyde oxidase (hAOX) can also be involved in the metabolism of certain heterocyclic moieties present in PROTACs.[7][8]
Q4: Can formulation strategies improve the in vivo performance of this compound?
A4: Yes, formulation strategies can significantly enhance in vivo performance. Techniques such as creating amorphous solid dispersions (ASDs), using lipid-based nanoparticles, polymeric micelles, and liposomes can improve solubility and bioavailability.[1][9]
Q5: What is the "hook effect" and how can it be mitigated for this compound?
A5: The "hook effect" is a phenomenon where at high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) is favored over the productive ternary complex (BRD4-PROTAC-E3 ligase), leading to reduced degradation.[1] Careful dose-response studies are essential to identify the optimal concentration range for effective degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro potency. | Poor pharmacokinetic properties (e.g., low exposure, rapid clearance). | Conduct pharmacokinetic (PK) studies to assess exposure levels. Consider formulation strategies like ASDs or lipid-based formulations to improve bioavailability.[1][9] |
| High metabolic instability. | Perform in vitro metabolic stability assays with liver microsomes or hepatocytes to identify metabolic "soft spots".[10] Modify the chemical structure, particularly the linker, to block metabolic sites.[3][4] | |
| High variability in animal studies. | Inconsistent formulation or dosing. | Ensure a homogenous and stable formulation. For oral dosing, consider the effect of food, as it can impact solubility and absorption.[3][4][11] |
| Saturation of degradation machinery. | Perform dose-titration experiments to find the optimal therapeutic window and avoid the "hook effect".[1] | |
| Observed toxicity in animal models. | Off-target effects of the PROTAC or its metabolites. | Conduct global proteomics to assess changes in the cellular proteome and identify off-target degradation.[12] Characterize the pharmacological activity of major metabolites.[10] |
| Poor tissue-specific delivery. | Consider targeted delivery strategies such as antibody-PROTAC conjugates or folate-caged PROTACs to increase tumor-specific accumulation.[13] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Oral Bioavailability
Objective: To prepare an ASD of this compound to enhance its aqueous solubility and oral absorption.
Materials:
-
This compound
-
A suitable polymer (e.g., HPMCAS, Eudragit® L 100-55)[9]
-
An organic solvent (e.g., dichloromethane, acetone)
-
Spray dryer or rotary evaporator
Procedure:
-
Dissolve both this compound and the chosen polymer in the organic solvent.
-
For spray drying: Spray the solution into a heated drying chamber to rapidly evaporate the solvent, leaving the drug dispersed in the polymer matrix.
-
For rotary evaporation: Evaporate the solvent under vacuum to form a thin film of the drug-polymer mixture. Further dry the film under high vacuum.
-
Characterize the resulting ASD for its solid state (e.g., using DSC to confirm amorphous nature), drug load, and dissolution properties in biorelevant media.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model, 10 mg/kg Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Crystalline Suspension | 50 | 2 | 200 | < 1 |
| Amorphous Solid Dispersion (20% drug load in HPMCAS) | 450 | 1 | 1800 | 9 |
| Lipid-Based Nanoparticles | 800 | 0.5 | 3200 | 16 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for improving PROTAC stability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Technical Support Center: Troubleshooting Incomplete BRD4 Degradation by PROTAC-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete BRD4 degradation when using PROTAC-1.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC-1 and how does it work?
A1: PROTAC-1 is a heterobifunctional small molecule designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single PROTAC-1 molecule to induce the degradation of multiple BRD4 proteins.
Q2: What is the "hook effect" and how can it lead to incomplete degradation?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, PROTAC-1 is more likely to form binary complexes (either with BRD4 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. The formation of these non-productive binary complexes competes with and inhibits the formation of the ternary complex, resulting in incomplete target degradation.
Q3: Why am I seeing incomplete degradation of BRD4 at what should be an effective concentration of PROTAC-1?
A3: Several factors can contribute to incomplete BRD4 degradation. These can be broadly categorized as issues with the experimental setup, characteristics of the cell line being used, or suboptimal PROTAC-1 concentration leading to the "hook effect". It is also possible that there are issues with the cellular machinery responsible for protein degradation.
Q4: Could the specific isoform of BRD4 affect degradation efficiency?
A4: Yes, BRD4 has different isoforms, and some PROTACs have shown preferential degradation of one isoform over another. The design of the PROTAC, including the choice of E3 ligase ligand and the linker, can influence its selectivity for different BRD4 isoforms. It is important to verify which BRD4 isoforms are expressed in your cell line and whether your detection antibody recognizes all forms.
Troubleshooting Guide
Problem 1: Suboptimal PROTAC-1 Concentration and Incubation Time
Symptoms:
-
Minimal or no BRD4 degradation observed at a single, high concentration of PROTAC-1.
-
Degradation is observed at lower concentrations but not at higher concentrations.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC-1 concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for BRD4 degradation and to determine if you are observing a "hook effect".
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal PROTAC-1 concentration to determine the time required for maximal degradation.
Example Data: Dose-Response of PROTAC-1 on BRD4 Levels
| PROTAC-1 Conc. (nM) | % BRD4 Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 40% |
| 10000 | 75% |
Example Data: Time-Course of BRD4 Degradation with 100 nM PROTAC-1
| Incubation Time (hours) | % BRD4 Remaining (vs. 0h) |
| 0 | 100% |
| 2 | 70% |
| 4 | 45% |
| 8 | 20% |
| 12 | 15% |
| 24 | 15% |
Problem 2: Issues with Cellular Degradation Machinery
Symptoms:
-
Consistently poor degradation across multiple experiments despite optimizing PROTAC-1 concentration and incubation time.
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Confirm that the E3 ligase recruited by PROTAC-1 (e.g., Cereblon or VHL) is expressed at sufficient levels in your cell line. This can be done by Western blot or qPCR.
-
Assess Proteasome Function: Ensure that the proteasome is active in your cells. You can perform a proteasome activity assay or use a known proteasome inhibitor (e.g., MG132) as a control. Pre-treatment with a proteasome inhibitor should block PROTAC-1-mediated degradation of BRD4.
-
Check for Ubiquitination: Confirm that PROTAC-1 is inducing the ubiquitination of BRD4. This can be assessed through an in vitro or cellular ubiquitination assay.
Problem 3: Cell Line-Specific Issues
Symptoms:
-
Successful BRD4 degradation in one cell line but not another.
Troubleshooting Steps:
-
Profile BRD4 and E3 Ligase Expression: Compare the expression levels of BRD4 and the relevant E3 ligase across your different cell lines.
-
Consider PROTAC Efflux: Some cell lines may have high expression of multidrug resistance transporters that can pump PROTAC-1 out of the cell, reducing its intracellular concentration and efficacy.
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Lysis:
-
Seed and treat cells with various concentrations of PROTAC-1 for the desired amount of time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the relative amount of BRD4.
-
Cellular Ubiquitination Assay
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of PROTAC-1 and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated BRD4 to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer and pre-clear with protein A/G beads.
-
Immunoprecipitate BRD4 using a specific anti-BRD4 antibody overnight at 4°C.
-
Capture the immune complexes with protein A/G beads.
-
-
Western Blot Analysis:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4.
-
Proteasome Activity Assay
-
Lysate Preparation:
-
Prepare cell lysates from treated and untreated cells in a buffer that preserves proteasome activity (avoiding strong detergents and protease inhibitors that target the proteasome).
-
-
Assay Reaction:
-
Use a commercial proteasome activity assay kit that utilizes a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Incubate the cell lysate with the substrate according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence generated from the cleavage of the substrate over time using a microplate reader.
-
Compare the activity in lysates from cells under different experimental conditions. A known proteasome inhibitor should be used as a positive control for inhibition.
-
Visualizations
Caption: Mechanism of Action for PROTAC-1.
Caption: Troubleshooting Workflow for Incomplete Degradation.
Caption: Simplified BRD4 Signaling Pathway.
Technical Support Center: Optimizing Linker Length for Enhanced BRD4 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for efficient degradation of the BRD4 protein using Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component in a BRD4 PROTAC?
The linker in a PROTAC is not merely a spacer; it plays a pivotal role in the efficacy and selectivity of the degrader.[1][2][3] It connects the ligand that binds to BRD4 (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1] The linker's length, composition, and attachment points dictate the geometry of the ternary complex formed between BRD4, the PROTAC, and the E3 ligase.[4][5] This spatial arrangement is crucial for efficient ubiquitination of BRD4 and its subsequent degradation by the proteasome.[6] An improperly designed linker can lead to reduced degradation, lack of selectivity, or even prevent the formation of a productive ternary complex.[7][8]
Q2: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at very high PROTAC concentrations.[9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation. While linker design is not the primary cause of the hook effect, an optimized linker that promotes stable ternary complex formation can help to mitigate it by favoring the productive complex even at higher concentrations.
Q3: How does linker length influence selectivity for BRD4 over other BET family members like BRD2 and BRD3?
Linker length can significantly impact the selectivity of a PROTAC for BRD4 over other closely related proteins like BRD2 and BRD3.[1] Shorter, more rigid linkers can restrict the conformational flexibility of the PROTAC, allowing it to form a stable ternary complex with BRD4 while being sterically incompatible with BRD2 or BRD3.[1] For example, the BRD4-selective degrader MZ1 has a linker that promotes specific protein-protein interactions between BRD4 and the VHL E3 ligase, which are not as favorable with BRD2 or BRD3.[1] In contrast, PROTACs like ARV-825 and dBET1 have different linker structures and are capable of degrading BRD2 and BRD3 efficiently.[1]
Q4: What are common starting points for linker length and composition in BRD4 PROTAC design?
Commonly used linkers for PROTACs are polyethylene glycol (PEG) chains and alkyl chains due to their flexibility and ease of synthesis.[1][7] The optimal linker length is highly dependent on the specific warhead, E3 ligase ligand, and their attachment points. However, studies have shown that linkers with a length of around 12 atoms or more can be a good starting point for achieving potent degradation.[4] It is crucial to synthesize a library of PROTACs with varying linker lengths to empirically determine the optimal length for a given system.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or poor BRD4 degradation observed. | The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex.[7][8] | Synthesize and test a series of PROTACs with progressively longer linkers (e.g., increasing by 2-4 atoms at a time).[4] |
| The linker may be too long, leading to an unstable or non-productive ternary complex where the E3 ligase is not optimally positioned to ubiquitinate BRD4.[4][8] | Synthesize and test PROTACs with shorter linkers. Consider incorporating more rigid elements into the linker to reduce conformational flexibility.[2][4] | |
| The linker attachment point on the warhead or E3 ligase ligand is suboptimal.[1][10] | Analyze the crystal structures of BRD4 and the E3 ligase to identify solvent-exposed regions on the respective ligands that are suitable for linker attachment without disrupting binding.[10][11] | |
| Lack of selectivity for BRD4 over BRD2/BRD3. | The linker is too flexible, allowing the PROTAC to adopt multiple conformations that can accommodate the binding of BRD2 and BRD3 in a productive ternary complex.[4] | Design and synthesize PROTACs with more rigid linkers (e.g., incorporating cyclic structures like piperazine or phenyl groups) to restrict conformational freedom and enhance shape-based selectivity.[2][3] |
| The linker length is not optimal for inducing specific protein-protein interactions between BRD4 and the E3 ligase that would exclude BRD2/BRD3.[1] | Systematically vary the linker length to identify a "sweet spot" that maximizes BRD4 degradation while minimizing off-target degradation.[1] | |
| Significant "hook effect" observed at higher concentrations. | The linker may not be promoting strong positive cooperativity in the ternary complex, leading to a higher propensity for binary complex formation at high concentrations. | While linker modification is not the primary solution, optimizing the linker for maximal ternary complex stability can help. Focus on linkers that induce favorable protein-protein interactions.[11] |
| Poor cell permeability or solubility of the PROTAC. | The linker has unfavorable physicochemical properties (e.g., high hydrophobicity).[7][10] | Incorporate more polar groups, such as ether or amide functionalities, into the linker to improve solubility and permeability.[2][4] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on BRD4-targeting PROTACs, highlighting the impact of linker modifications on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of BRD4 Degraders with Different Linkers and E3 Ligases
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Selectivity |
| MZ1 [1] | JQ1 | VHL Ligand | PEG-based | ~10 | >90 | HeLa | BRD4 > BRD2/BRD3 |
| dBET1 [1] | JQ1 | Pomalidomide (CRBN) | PEG-based | <100 | >90 | Various | Pan-BET |
| ARV-825 [1] | OTX015 | Pomalidomide (CRBN) | PEG-based | <5 | >90 | RS4;11 | Pan-BET |
| ZXH-3-26 [1] | JQ1 | Pomalidomide (CRBN) | Alkyl | 5 | >90 | HEK293T | BRD4 selective |
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC Series | Linker Modification | DC50 (nM) | Dmax (%) | Key Finding |
| dBET series [12] | Varying PEG linker length | Ranged from inactive to potent | >90 | Subtle changes in linker length significantly impact degradation potency. |
| AT1 [13] | Macrocyclic linker | Similar to MZ1 | >90 | A constrained, macrocyclic linker can achieve potent BRD4 degradation. |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the amount of BRD4 protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, MDA-MB-231)[1][14]
-
PROTAC compounds
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)[14]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-tubulin (loading control)[14][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC compound or a single concentration for a time-course experiment. Include a DMSO vehicle control and a positive control (a known potent BRD4 degrader). To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor.[14]
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the DMSO control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC is engaging with BRD4 inside the cells.
Materials:
-
Cell line of interest
-
PROTAC compounds
-
DMSO
-
PBS
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting materials (as described above)
Procedure:
-
Compound Treatment: Treat cells with the PROTAC compound or DMSO for the desired time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting for BRD4.
-
Data Analysis: A successful engagement of the PROTAC with BRD4 will stabilize the protein, resulting in more soluble BRD4 at higher temperatures compared to the DMSO control.
NanoBRET™ Assay for Ternary Complex Formation and Ubiquitination
This is a live-cell assay to monitor the formation of the BRD4-PROTAC-E3 ligase ternary complex and subsequent BRD4 ubiquitination in real-time.[16][17]
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-BRD4 (donor) and HaloTag®-E3 ligase (e.g., VHL or CRBN) or HaloTag®-Ubiquitin (acceptor)[16][17]
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
PROTAC compounds
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase (for ternary complex) or HaloTag®-Ubiquitin (for ubiquitination) plasmids.
-
Cell Plating: Plate the transfected cells in a white, opaque 96-well plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC compounds at various concentrations.
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio indicates the proximity of the donor and acceptor, signifying ternary complex formation or ubiquitination.
-
Visualizations
Caption: The mechanism of action for a BRD4-targeting PROTAC.
Caption: A typical workflow for optimizing PROTAC linker length.
Caption: Key linker properties influencing PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [arxiv.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
Technical Support Center: Control Experiments for PROTAC BRD4 Degrader-1 Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PROTAC BRD4 Degrader-1. The following information will help ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing toxicity in cells that is not correlated with BRD4 degradation. What could be the cause?
A1: This could be due to off-target effects of the PROTAC molecule itself, or cytotoxicity caused by high concentrations of the compound. It is crucial to perform control experiments to distinguish between BRD4-degradation-dependent effects and off-target toxicity. We recommend running a dose-response curve to determine the optimal concentration for BRD4 degradation with minimal toxicity. Additionally, using a negative control PROTAC is essential (see Q2).
Q2: How do I create a proper negative control for my BRD4 PROTAC experiment?
A2: A robust negative control is critical to demonstrate that the observed phenotype is due to the specific degradation of BRD4. There are two main types of negative controls for PROTACs:
-
Inactive Epimer Control: Synthesize an epimer of your PROTAC where the stereochemistry of the E3 ligase ligand is inverted. This change will disrupt binding to the E3 ligase, preventing the formation of the ternary complex and subsequent degradation of BRD4.[1][2] For a CRBN-based PROTAC, this could involve using an inactive epimer of pomalidomide. For a VHL-based PROTAC, the opposite stereoisomer of the VHL ligand can be used.[3]
-
"Broken" PROTAC Controls: These are two separate molecules representing the two halves of the PROTAC: the BRD4 inhibitor (e.g., JQ1 or OTX015) and the E3 ligase ligand (e.g., pomalidomide for CRBN or VH032 for VHL).[1][4][5] These controls will demonstrate that the degradation is dependent on the bifunctional nature of the PROTAC molecule.
Q3: How can I be certain that the degradation of BRD4 is mediated by the proteasome?
A3: To confirm that your BRD4 PROTAC works through the ubiquitin-proteasome system, you should perform a rescue experiment using a proteasome inhibitor. Pre-treating your cells with a proteasome inhibitor, such as MG132 or bortezomib, before adding your PROTAC should prevent the degradation of BRD4.[6][7][8][9][10] If BRD4 levels are restored in the presence of the proteasome inhibitor, it confirms a proteasome-dependent degradation mechanism.
Q4: My BRD4 PROTAC is CRBN-based. How do I confirm its activity is dependent on the neddylation pathway?
A4: The activity of Cullin-RING E3 ligases, including the CRL4-CRBN complex, is dependent on neddylation. To confirm that your CRBN-based PROTAC's activity is neddylation-dependent, you can use a neddylation inhibitor like MLN4924.[1][11][12][13][14][15] Pre-treatment with MLN4924 should block the degradation of BRD4.
Q5: I see BRD4 degradation, but how can I be sure my PROTAC isn't degrading other proteins?
A5: Assessing the global proteome for off-target degradation is crucial for validating the specificity of your PROTAC. Mass spectrometry-based proteomics is the gold standard for this.[16][17][18][19] By comparing the proteome of cells treated with your active PROTAC to a vehicle control and a negative control PROTAC, you can identify any unintended protein degradation. Shorter treatment times (e.g., < 6 hours) are recommended to focus on direct targets.[20]
Q6: How can I confirm that my PROTAC is forming the necessary ternary complex (BRD4-PROTAC-E3 Ligase)?
A6: Competitive antagonism experiments can provide strong evidence for the formation of the ternary complex.
-
Competition with a BRD4 Inhibitor: Pre-treating cells with an excess of a free BRD4 inhibitor (e.g., JQ1 or OTX015) will compete with your PROTAC for binding to BRD4. This should prevent the formation of the ternary complex and rescue BRD4 from degradation.
-
Competition with an E3 Ligase Ligand: Similarly, pre-treating with an excess of a free E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs or VH032 for VHL-based PROTACs) will prevent your PROTAC from binding to the E3 ligase, thus inhibiting BRD4 degradation.[4]
Quantitative Data Summary
Table 1: Potency of Common BRD4 PROTACs and Inhibitors
| Compound | Type | Target(s) | DC50 (nM) | IC50 (nM) | Cell Line(s) |
| ARV-825 | PROTAC (CRBN-based) | BRD4 | < 1 | 9 - 37 | Burkitt's Lymphoma, AML, Multiple Myeloma |
| MZ1 | PROTAC (VHL-based) | BRD2, BRD3, BRD4 | ~10-30 | - | Various |
| (+)-JQ1 | Inhibitor | BRD2, BRD3, BRD4 | - | 77 (BRD4-BD1), 33 (BRD4-BD2) | NMC |
| OTX015 | Inhibitor | BRD2, BRD3, BRD4 | - | 92 - 112 | Leukemia cell lines |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition. Data compiled from multiple sources.[21][22][23][24][25][26][27][28][29][30][31][32][33]
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess BRD4 protein levels following treatment with a PROTAC.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with the desired concentrations of your BRD4 PROTAC, negative control, and vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Protocol 2: Proteasome Inhibitor Rescue Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 2-4 hours.[6][7][8][34] Include a vehicle control for the inhibitor.
-
PROTAC Treatment: Add the BRD4 PROTAC to the pre-treated cells and incubate for the desired degradation time.
-
Analysis: Harvest the cells and perform a Western blot for BRD4 as described in Protocol 1. A successful rescue will show a restoration of BRD4 levels in the cells pre-treated with the proteasome inhibitor compared to those treated with the PROTAC alone.
Protocol 3: Competitive Antagonism Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Competitor Pre-treatment: Pre-treat the cells with a high concentration of the competitor (e.g., 10-fold excess of JQ1 for BRD4 competition, or pomalidomide/VH032 for E3 ligase competition) for 1-2 hours.
-
PROTAC Treatment: Add the BRD4 PROTAC to the pre-treated cells and incubate for the desired degradation time.
-
Analysis: Harvest the cells and perform a Western blot for BRD4 as described in Protocol 1. Successful competition will result in a significant reduction in BRD4 degradation in the presence of the competitor.
Visualizations
Caption: Mechanism of action for a BRD4 PROTAC degrader.
Caption: Workflow for control experiments to validate BRD4 PROTAC specificity.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Ubiquitin Proteasome System Rescues the Defective Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA1) Protein Causing Chianina Cattle Pseudomyotonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neddylation inactivation represses androgen receptor transcription and inhibits growth, survival and invasion of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. sapient.bio [sapient.bio]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axonmedchem.com [axonmedchem.com]
- 24. researchgate.net [researchgate.net]
- 25. medkoo.com [medkoo.com]
- 26. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. researchgate.net [researchgate.net]
- 30. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating BRD4 Degradation by PROTAC-1 Using Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. PROTAC-1, a heterobifunctional molecule, is designed to specifically induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[1][2] Validating the extent and efficiency of BRD4 degradation is a critical step in the development and characterization of PROTAC-1. This guide provides a comprehensive comparison of orthogonal methods for this validation, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate techniques for their needs.
The fundamental principle of PROTAC-1 action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3][4][5] PROTAC-1 simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[6][7] This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors and necessitates robust and quantitative validation of target protein knockdown.[3][4][5]
The Importance of Orthogonal Validation
Relying on a single method for validating protein degradation can be misleading due to technique-specific artifacts and limitations. Orthogonal validation, the practice of using multiple, distinct methods to measure the same biological event, provides a more comprehensive and reliable assessment of PROTAC-1's efficacy. By cross-verifying results, researchers can confidently establish the on-target effects of their compounds and gain deeper insights into their mechanism of action.
Quantitative Comparison of Orthogonal Methods
The following table summarizes key quantitative parameters for various methods used to assess BRD4 degradation by well-characterized BRD4-targeting PROTACs, such as dBET1, which serves as a proxy for PROTAC-1 in this guide due to the availability of public data.
| Method | Key Parameter(s) | Typical Value (dBET1) | Throughput | Advantages | Disadvantages |
| Western Blot | DC50 (50% Degradation Concentration), Dmax (% Max Degradation) | ~10-100 nM | Low | Widely accessible, provides molecular weight confirmation. | Semi-quantitative, lower throughput, requires high-quality antibodies. |
| ELISA | DC50, Dmax | ~5-50 nM | High | Highly quantitative, high throughput, good sensitivity. | Requires validated antibody pairs, may not detect protein isoforms. |
| Flow Cytometry | % of BRD4-positive cells, Mean Fluorescence Intensity (MFI) | Significant reduction in MFI | High | Single-cell analysis, can be multiplexed, quantitative. | Requires cell permeabilization, antibody validation is critical. |
| TR-FRET | DC50, Dmax | ~8 nM | High | Homogeneous assay, high throughput, quantitative. | Requires specific reagents (labeled antibodies/ligands), potential for interference. |
| Mass Spectrometry (SRM/PRM) | Absolute or relative quantification of BRD4 peptides | High-precision quantification | Medium | Highly specific and sensitive, can be multiplexed, absolute quantification possible. | Requires specialized equipment and expertise, complex data analysis. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating BRD4 degradation, the following diagrams have been generated using Graphviz.
Figure 1: Mechanism of Action of PROTAC-1.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Western Blot
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies. The intensity of the band corresponding to BRD4 is proportional to its abundance.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., THP-1) in 6-well plates and treat with a dose range of PROTAC-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A quantitative immunoassay where a capture antibody coated on a plate binds to BRD4 in the cell lysate. A detection antibody, conjugated to an enzyme, binds to the captured BRD4, and a substrate is added to produce a measurable colorimetric or fluorescent signal.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for Western Blot.
-
Dilute lysates to fall within the dynamic range of the ELISA kit.
-
-
ELISA Procedure (using a commercial kit):
-
Add diluted standards and samples to the antibody-coated wells of a 96-well plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells several times with the provided wash buffer.
-
Add the detection reagent (biotin-conjugated anti-BRD4 antibody) and incubate for 1 hour.
-
Wash the wells.
-
Add HRP-conjugated streptavidin and incubate for 30 minutes.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of BRD4 in the samples.
-
Flow Cytometry
Principle: This method measures the fluorescence of individual cells. Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against BRD4. The mean fluorescence intensity (MFI) is proportional to the amount of intracellular BRD4.
Protocol:
-
Cell Treatment and Preparation:
-
Treat cells in suspension or adherent cells (trypsinized) with PROTAC-1.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol or a commercial permeabilization buffer.
-
-
Immunostaining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated anti-BRD4 antibody (or a primary antibody followed by a fluorescently labeled secondary antibody) for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using software like FlowJo to determine the percentage of BRD4-positive cells and the MFI.
-
Targeted Mass Spectrometry (SRM/PRM)
Principle: This highly specific and sensitive technique quantifies proteins by measuring the abundance of their constituent peptides. After protein digestion, specific "proteotypic" peptides unique to BRD4 are selected and their fragmentation patterns are monitored.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates and quantify total protein.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
Spike in a known amount of a heavy isotope-labeled synthetic peptide corresponding to a BRD4 proteotypic peptide for absolute quantification.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Introduce the peptides into a triple quadrupole or high-resolution mass spectrometer.
-
For Selected Reaction Monitoring (SRM): In the first quadrupole, select the precursor ion of the target peptide. In the second quadrupole, fragment the precursor ion. In the third quadrupole, select specific fragment ions for detection.
-
For Parallel Reaction Monitoring (PRM): In the first quadrupole, select the precursor ion. In the collision cell, fragment the precursor ion. In the high-resolution mass analyzer (e.g., Orbitrap), detect all fragment ions.
-
-
Data Analysis:
-
Use software like Skyline to analyze the data.
-
Quantify the BRD4 peptide by integrating the peak areas of the fragment ions.
-
Normalize the data to the heavy isotope-labeled internal standard.
-
By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive dataset to validate the degradation of BRD4 by PROTAC-1, thereby accelerating the development of this promising therapeutic agent.
References
- 1. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry PRM Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) | Springer Nature Experiments [experiments.springernature.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook | MDPI [mdpi.com]
Unveiling the Specificity of PROTAC BRD4 Degrader-1: A Comparative Analysis Against BRD2 and BRD3
For Immediate Publication
Cambridge, MA – In the rapidly evolving landscape of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a detailed comparative analysis of a prominent PROTAC, BRD4 Degrader-1 (exemplified by the well-characterized molecule MZ1), focusing on its specificity for BRD4 versus the closely related bromodomain and extra-terminal (BET) family members, BRD2 and BRD3. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced selectivity of these powerful research tools.
Executive Summary
PROTAC BRD4 Degrader-1 demonstrates preferential degradation of the BRD4 protein over its counterparts, BRD2 and BRD3.[1][2] This selectivity is particularly pronounced at lower concentrations of the degrader molecule.[1][2] The underlying mechanism for this specificity is not attributed to a higher binding affinity of the warhead (e.g., JQ1) for BRD4, but rather to the more efficient formation of a productive ternary complex between the VHL E3 ligase, the PROTAC, and BRD4. This guide will delve into the quantitative data supporting this selectivity, outline the experimental methodologies used to ascertain these findings, and provide visual representations of the key processes involved.
Data Presentation: Quantitative Comparison of Degradation Potency
The following tables summarize the degradation potency (DC50) and binding affinities (Kd) of this compound (MZ1) for BRD4, BRD2, and BRD3 across various human cell lines. DC50 represents the concentration of the degrader required to reduce the target protein level by 50%.
Table 1: Degradation Potency (DC50) of MZ1 in Human Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Fold Selectivity (BRD2/BRD4) | Fold Selectivity (BRD3/BRD4) |
| HeLa | BRD4 | ~2-20 | ~10 | ~10 |
| H661 | BRD4 | 8 | - | - |
| H838 | BRD4 | 23 | - | - |
Data compiled from multiple sources. The DC50 for BRD2 and BRD3 is approximately 10-fold higher than for BRD4 in HeLa cells.[1]
Table 2: Binding Affinity (Kd) of MZ1 for BET Bromodomains
| Protein | Bromodomain | Kd (nM) |
| BRD4 | BD1 | 382 |
| BD2 | 120 | |
| BRD3 | BD1 | 119 |
| BD2 | 115 | |
| BRD2 | BD1 | 307 |
| BD2 | 228 |
These values indicate that the binding affinity of the JQ1 moiety within MZ1 is comparable across the different BET family bromodomains.[2][3]
Mechanism of Action: Ternary Complex Formation
The selectivity of this compound arises from the cooperative interactions within the ternary complex formed by the PROTAC, the target protein, and an E3 ubiquitin ligase (commonly Von Hippel-Lindau [VHL] or Cereblon [CRBN]). While the warhead of the PROTAC binds to the bromodomains of BRD2, BRD3, and BRD4 with similar affinity, the overall conformation of the BRD4-PROTAC-E3 ligase complex is more favorable for ubiquitination and subsequent proteasomal degradation.[1][2]
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
The determination of PROTAC specificity and potency relies on robust and well-controlled experiments. Below are detailed methodologies for key assays.
Quantitative Western Blot for Protein Degradation
This protocol is used to quantify the levels of BRD4, BRD2, and BRD3 proteins in cells following treatment with a PROTAC degrader.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, H661) at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
b. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value.
Caption: Quantitative Western Blot Workflow.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Ternary Complex Analysis
This protocol can be adapted to identify the components of the protein complexes formed in the presence of a PROTAC.
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
b. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the lysate with an antibody targeting a component of the expected complex (e.g., anti-VHL, anti-BRD4).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
c. Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
d. Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
Identify the proteins present in the immunoprecipitated sample by searching the MS/MS data against a protein database.
-
Compare the protein profiles from the PROTAC-treated and vehicle-treated samples to identify proteins specifically enriched in the presence of the degrader, confirming the formation of the ternary complex.
Conclusion
References
A Head-to-Head Battle: PROTAC BRD4 Degrader-1 Outperforms Inhibitors in Gene Expression Modulation
In the landscape of epigenetic drug discovery, targeting the bromodomain and extra-terminal (BET) protein BRD4 has emerged as a promising strategy for various cancers and inflammatory diseases. While small molecule inhibitors have paved the way, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), are demonstrating superior efficacy. This guide provides a comprehensive comparison of a specific PROTAC, BRD4 Degrader-1, and traditional BRD4 inhibitors, supported by experimental data, to inform researchers and drug developers in their quest for more effective therapeutics.
PROTAC BRD4 Degrader-1 operates on a fundamentally different mechanism than traditional BRD4 inhibitors. While inhibitors merely block the function of BRD4 by binding to its bromodomains, PROTACs induce the complete degradation of the BRD4 protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This distinct mechanism of action leads to a more profound and sustained downstream effect on gene expression.
Mechanism of Action: Inhibition vs. Degradation
BRD4 inhibitors, such as the well-characterized JQ1, function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from interacting with acetylated histones and recruiting the transcriptional machinery necessary for the expression of key oncogenes like c-Myc.
In contrast, this compound is a heterobifunctional molecule. One end binds to BRD4, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This catalytic process results in the elimination of the BRD4 protein, leading to a more complete and lasting suppression of its downstream signaling.
Comparative Performance Data
Experimental data consistently demonstrates the superior performance of PROTAC BRD4 degraders over inhibitors in terms of potency, efficacy, and duration of action.
Gene Expression Profiling
A key study comparing the effects of the BRD4 PROTAC MZ1 (a well-characterized degrader with a similar mechanism to this compound) and the inhibitor JQ1 on gene expression in HeLa cells revealed significant differences in their transcriptional footprints. While both compounds affect BRD4-dependent genes, MZ1's targeted degradation of BRD4 leads to a more selective and distinct gene expression signature.[1]
| Gene | PROTAC BRD4 Degrader (MZ1) | BRD4 Inhibitor (JQ1) | Biological Function |
| c-Myc | Significantly Downregulated | Significantly Downregulated | Oncogene, cell cycle progression |
| P21 | Upregulated | Upregulated | Cell cycle inhibitor |
| AREG | Upregulated | Upregulated | Growth factor |
| FAS | No significant change | Downregulated | Apoptosis receptor |
| FGFR1 | No significant change | Upregulated | Growth factor receptor |
| TYRO3 | No significant change | Upregulated | Receptor tyrosine kinase |
Table 1: Differential effects of a PROTAC BRD4 degrader (MZ1) and a BRD4 inhibitor (JQ1) on the expression of selected cancer-related genes. Data is based on studies by Zengerle et al., 2015.[1]
Potency and Apoptosis Induction
Studies comparing the PROTAC ARV-825 with BRD4 inhibitors like JQ1 and OTX015 have shown that the degrader is significantly more potent at inducing apoptosis and suppressing c-Myc.
| Parameter | PROTAC BRD4 Degrader (ARV-825) | BRD4 Inhibitors (JQ1, OTX015) |
| IC50 (Cell Viability) | Low nanomolar range | High nanomolar to micromolar range |
| c-Myc Suppression | Sustained and profound | Transient |
| Apoptosis Induction | Strong induction | Weak to moderate induction |
Table 2: Comparative potency and apoptotic activity of a PROTAC BRD4 degrader versus BRD4 inhibitors.
Experimental Workflow for Comparative Gene Expression Profiling
To objectively compare the effects of this compound and a BRD4 inhibitor on a global gene expression level, a standard RNA sequencing (RNA-seq) workflow is employed.
Detailed Experimental Protocols
Gene Expression Profiling via RNA-Sequencing
Objective: To compare the global transcriptional changes induced by this compound versus a BRD4 inhibitor.
a. Cell Culture and Treatment:
-
Seed the chosen cancer cell line (e.g., HeLa, a human cervical cancer cell line) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with either this compound (e.g., 100 nM), a BRD4 inhibitor (e.g., JQ1 at 500 nM), or a vehicle control (e.g., 0.1% DMSO) for the desired time point (e.g., 24 hours).
b. RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol, followed by a DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
c. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 30 million reads per sample).
d. Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between the treatment groups and the vehicle control using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a BRD4 inhibitor.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC and the inhibitor for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for BRD4 Degradation
Objective: To confirm the degradation of BRD4 protein by the PROTAC.
a. Protein Extraction:
-
Treat cells with the PROTAC or inhibitor as described for the RNA-seq experiment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by size on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or ß-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Validating On-Target Effects: A Comparative Guide to PROTAC BRD4 Degrader-1 and BRD4 siRNA
For researchers in oncology and drug discovery, validating the on-target effects of novel therapeutics is a critical step. This guide provides a detailed comparison of two powerful methodologies for targeting the epigenetic reader protein BRD4: the use of PROTAC BRD4 Degrader-1 and small interfering RNA (siRNA). Both approaches aim to reduce BRD4 protein levels, thereby inhibiting its function in transcriptional regulation, particularly of oncogenes like c-Myc. This guide offers a head-to-head comparison of their mechanisms, efficacy, and experimental workflows, supported by representative data and detailed protocols.
Mechanism of Action: Degradation vs. Silencing
This compound operates through a novel mechanism of targeted protein degradation. This heterobifunctional molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, inducing the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1] In contrast, siRNA-mediated knockdown acts at the post-transcriptional level. A short, double-stranded RNA molecule complementary to the BRD4 mRNA sequence is introduced into the cell, where it is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target BRD4 mRNA, preventing its translation into protein.
Performance Comparison: PROTAC vs. siRNA
The choice between a PROTAC degrader and siRNA for target validation depends on the specific experimental goals. PROTACs offer a pharmacologically relevant approach, mimicking the action of a potential drug, while siRNA provides a highly specific genetic tool for target knockdown.
Quantitative Data Summary
The following tables summarize representative quantitative data comparing the efficacy of this compound and BRD4 siRNA in reducing BRD4 protein levels, suppressing the downstream oncogene c-Myc, and inhibiting cancer cell proliferation.
Table 1: BRD4 Protein Reduction
| Method | Treatment Concentration/Dose | Treatment Duration | Cell Line | BRD4 Protein Reduction (%) | Reference |
| This compound | 100 nM | 24 hours | HeLa | >90% | [2] |
| BRD4 siRNA | 50 nM | 48 hours | HeLa | ~80% | [3] |
Table 2: c-Myc Expression Analysis
| Method | Treatment Concentration/Dose | Treatment Duration | Cell Line | c-Myc mRNA Reduction (%) | c-Myc Protein Reduction (%) | Reference |
| This compound | 100 nM | 24 hours | HeLa | ~75% | >80% | [2] |
| BRD4 siRNA | 50 nM | 48 hours | HeLa | ~70% | ~75% | [3] |
Table 3: Cell Viability (IC50)
| Method | Treatment Duration | Cell Line | IC50 | Reference |
| This compound | 72 hours | Diffuse Large B-cell Lymphoma | <10 nM | [2] |
| BRD4 siRNA | 72 hours | Medulloblastoma | Significant reduction in viability | [4] |
Note: The data presented are representative values synthesized from multiple sources and may not reflect a direct head-to-head comparison in a single experiment.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental procedures is crucial for understanding the comparison between this compound and BRD4 siRNA.
Mechanism of this compound.
Mechanism of BRD4 siRNA.
Experimental workflow for validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for BRD4 and c-Myc Protein Levels
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with either this compound or BRD4 siRNA for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
RT-qPCR for c-Myc mRNA Levels
-
RNA Extraction:
-
Treat cells as described above.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for c-Myc and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR detection system.
-
Cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to the reference gene.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or transfect with BRD4 siRNA. Include appropriate vehicle and negative controls.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for the PROTAC degrader. For siRNA, compare the viability of treated cells to control-transfected cells.
-
Conclusion
Both this compound and BRD4 siRNA are effective tools for validating the on-target effects of BRD4 reduction. PROTACs offer a more direct pharmacological model for drug development, demonstrating rapid and potent degradation of the target protein.[2] siRNA provides a highly specific genetic approach to confirm that the observed phenotype is a direct result of target gene knockdown.[3] The choice of methodology will depend on the specific research question, with PROTACs being more representative of a therapeutic intervention and siRNA serving as a gold standard for genetic validation. By utilizing the protocols and comparative data in this guide, researchers can effectively design and execute experiments to confidently validate the on-target effects of BRD4-directed therapies.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Durability of BRD4 Degradation: A Comparative Analysis of PROTAC-1
This guide provides a detailed comparison of the durability of Bromodomain-containing protein 4 (BRD4) degradation induced by PROTAC-1, a representative Proteolysis Targeting Chimera. We will objectively assess its performance against alternative BRD4-targeting strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to BRD4 and PROTAC Technology
BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, such as c-Myc. Its overexpression is implicated in the progression of various cancers, making it a prime therapeutic target.
Traditional small-molecule inhibitors, such as JQ1 and OTX015, function by occupying the bromodomains of BRD4, thereby preventing its interaction with acetylated histones. This "occupancy-driven" model requires sustained high concentrations of the drug to maintain therapeutic effect. In contrast, PROTACs represent an "event-driven" catalytic approach. These heterobifunctional molecules are designed to simultaneously bind to a target protein (like BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic nature means a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect.[1]
PROTAC-1: Mechanism of Action
For the purpose of this guide, we will focus on ARV-825 as a well-characterized example of a "PROTAC-1". ARV-825 links a BRD4 inhibitor (OTX015) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This chimeric molecule orchestrates the formation of a ternary complex between BRD4 and CRBN, facilitating the transfer of ubiquitin to BRD4 and marking it for destruction by the proteasome. This leads to a rapid, efficient, and prolonged degradation of the BRD4 protein.[2]
Assessing the Durability of BRD4 Degradation
The key advantage of PROTACs over traditional inhibitors lies in the durability of their effect. This is assessed through time-course and washout experiments.
Time-Course of Degradation
ARV-825 induces rapid and profound degradation of BRD4. In Burkitt's lymphoma (BL) cell lines, treatment with ARV-825 resulted in almost complete BRD4 protein degradation, with a DC50 (concentration for 50% of maximum degradation) below 1 nM.[2] Similarly, in cholangiocarcinoma (CCA) cells, 100 nM ARV-825 led to significant BRD4 degradation within hours.[4] Other potent BRD4 PROTACs, like QCA570, have shown maximal BRD4 degradation within 1 to 3 hours in bladder cancer cell lines.[5]
| PROTAC | Cell Line | Concentration | Time to Max. Degradation | Reference |
| ARV-825 | Burkitt's Lymphoma | <1 nM (DC50) | < 4 hours | [2] |
| ARV-825 | Cholangiocarcinoma | 100 nM | ~ 8 hours | [4] |
| MZ1 | HeLa | 1 µM | 3 hours | [6] |
| QCA570 | Bladder Cancer | 30 nM | 1 - 3 hours | [5] |
Table 1. Time-course of BRD4 degradation by various PROTACs.
Washout Studies: The Litmus Test for Durability
Washout experiments are crucial for determining how long the degradation effect persists after the drug is removed. In CCA cells treated with 100 nM ARV-825 for 24 hours, the BRD4 protein remained suppressed for at least 72 hours after the compound was washed out.[4] This demonstrates a long-lasting pharmacological effect, a stark contrast to small-molecule inhibitors whose effects diminish rapidly upon removal. This sustained action is attributed to the catalytic nature of PROTACs; even after the free compound is removed, the intracellular PROTACs can continue to mediate multiple rounds of degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of BRD4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. Among the most pursued targets is Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of key oncogenes like c-Myc. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of several prominent BRD4-targeting PROTACs, supported by experimental data to aid in research and development decisions.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for different BRD4 PROTACs, derived from preclinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.
| PROTAC | E3 Ligase Recruited | Species | Dose & Route | Cmax | Tmax | t½ (half-life) | AUC | Oral Bioavailability (F%) | Reference |
| dBET1 | Cereblon (CRBN) | Mouse | 50 mg/kg IP | 392 nM | 0.5 h | 6.69 h | 2109 hr*ng/mL (last) | Not Reported | |
| ARV-110 | Cereblon (CRBN) | Rat | 5 mg/kg PO | - | - | - | - | 23.83% | [1] |
| Mouse | 5 mg/kg PO | - | - | - | - | 37.89% | [1] | ||
| ARV-771 | von Hippel-Lindau (VHL) | Mouse | 1 mg/kg IV | - | - | - | CL: 24 mL/min/kg | Not Applicable | [2] |
| Mouse | 10 mg/kg SC | Plasma levels >100 nM for 8-12h | - | - | - | Not Reported | [2][3] | ||
| dBET6 | Cereblon (CRBN) | Mouse | 7.5 mg/kg IP (BID) | - | - | - | - | Not Reported | [4][5] |
| MZ1 | von Hippel-Lindau (VHL) | - | - | - | - | - | - | Very Low | [4] |
Note: Direct comparison should be made with caution due to variations in experimental conditions, including species, dose, and route of administration. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), IP (Intraperitoneal), PO (Oral), IV (Intravenous), SC (Subcutaneous), BID (Twice a day), CL (Clearance).
Key Signaling Pathway
BRD4 acts as a critical scaffold protein that regulates gene expression. By binding to acetylated histones at enhancers and promoters, it recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of target genes such as the proto-oncogene MYC. PROTACs induce the degradation of BRD4, thereby preventing this transcriptional activation cascade.
Caption: Simplified BRD4 signaling pathway and the mechanism of PROTAC-mediated inhibition.
Experimental Protocols
The pharmacokinetic properties of BRD4 PROTACs are typically evaluated through a standardized series of in vivo and analytical experiments.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are commonly conducted in male rodents such as Sprague-Dawley rats or BALB/c mice.[6] Animals are housed under controlled conditions of temperature, humidity, and light cycles, with ad libitum access to food and water unless fasting is required for the experiment.
-
Drug Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). Administration occurs via the intended clinical route (e.g., oral gavage for bioavailability studies) or intravenously (IV) to determine clearance and volume of distribution.[1] Doses are calculated based on the body weight of each animal.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the jugular or tail vein into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.[1] Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The concentration of the PROTAC in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1][7]
-
Sample Preparation: Plasma samples are prepared for analysis typically through protein precipitation.[1] An organic solvent, such as acetonitrile, containing an internal standard (IS), is added to the plasma sample to precipitate proteins.[1] The mixture is vortexed and centrifuged, and the clear supernatant is collected for injection into the LC-MS/MS system.[1]
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reverse-phase column using a gradient mobile phase, commonly consisting of water and acetonitrile with additives like formic acid to improve ionization.[1]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific PROTAC molecule and the internal standard based on their unique precursor-to-product ion transitions.[1]
-
Data Analysis: A calibration curve is generated using standard samples of known concentrations. The concentration of the PROTAC in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Pharmacokinetic parameters are then calculated from the resulting plasma concentration-time data using non-compartmental analysis.
Caption: General experimental workflow for determining the pharmacokinetic profile of a PROTAC.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of PROTAC BRD4 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a promising modality for addressing previously "undruggable" targets. Among these, the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, has emerged as a key therapeutic target in oncology. This guide provides a comparative analysis of PROTAC BRD4 Degrader-1, evaluating its therapeutic window against other notable BRD4-targeting degraders and inhibitors.
Mechanism of Action: PROTAC-mediated BRD4 Degradation
This compound is a hetero-bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the removal of the target protein, offering a potential advantage over traditional inhibitors that require sustained high occupancy to be effective.
Caption: Mechanism of this compound.
Comparative Efficacy and Potency
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the concentration that produces a therapeutic effect and the concentration that causes toxicity. For PROTACs, this is often assessed by comparing their degradation efficiency (DC50) and anti-proliferative activity (GI50 or IC50) in cancer cells versus normal cells.
While comprehensive head-to-head comparative data for this compound is limited in publicly available literature, we can compile existing data to provide a preliminary assessment against other well-characterized BRD4 degraders and the widely used BRD4 inhibitor, JQ1.
Table 1: In Vitro Efficacy of BRD4 Degraders and Inhibitors
| Compound | Target(s) | E3 Ligase Recruited | DC50 (BRD4) | GI50 / IC50 (Cancer Cell Lines) | Reference |
| This compound | BRD4 | Cereblon | Not Reported | 0.81 µM (THP-1) | [1] |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon | ~100 nM (293T) | 0.14 µM (MV4;11) | [2][3] |
| dBET6 | BRD2, BRD3, BRD4 | Cereblon | 6 nM (HEK293T) | Potent cytotoxicity in T-ALL lines | [4] |
| MZ1 | BRD2, BRD3, BRD4 | VHL | Potent degradation in AML cells | Lower IC50 than JQ1 and dBET1 in AML cells | [2] |
| ARV-825 | BRD2, BRD3, BRD4 | Cereblon | <1 nM (Burkitt's Lymphoma) | Potent in various hematological malignancies | [5] |
| JQ1 (Inhibitor) | BRD2, BRD3, BRD4 | N/A | N/A | Sub-micromolar to micromolar range | [6] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. GI50/IC50 (Growth Inhibition/Inhibitory Concentration 50) is the concentration that inhibits cell growth by 50%. These values can vary significantly depending on the cell line and experimental conditions.
In Vivo Therapeutic Window Assessment
Table 2: Preclinical In Vivo Data for Selected BRD4 Degraders
| Compound | Animal Model | Dosing and Schedule | Efficacy | Toxicity | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Harmful if swallowed, toxic to aquatic life (MSDS) | [1] |
| dBET1 | AML Xenograft | 50 mg/kg, i.p., daily | Tumor growth inhibition | Well-tolerated | [7] |
| MZ1 | AML Xenograft | 12.5 mg/kg, i.p., daily | Decreased leukemia cell growth, increased survival | Significantly lower toxicity compared to JQ1 | [2] |
| ARV-825 | T-ALL Xenograft | Not specified | Significant tumor growth reduction | Not specified | [8] |
| JQ1 (Inhibitor) | Various Xenografts | 50 mg/kg, i.p., daily | Tumor regression | Generally well-tolerated at effective doses | [6] |
It is crucial to note that the in vivo performance of PROTACs is highly dependent on their pharmacokinetic and pharmacodynamic properties, which can be influenced by the linker and the specific E3 ligase ligand used. Generalizations about the toxicity of Cereblon-recruiting PROTACs should be made with caution, as individual molecular design plays a significant role.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of therapeutic agents. Below are representative protocols for key experiments used to characterize PROTAC molecules.
Western Blot for BRD4 Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Caption: Western Blot protocol for BRD4 degradation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1, 293T) in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin). Following incubation with HRP-conjugated secondary antibodies, visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the animals into treatment and control groups.
-
Drug Administration: Administer the PROTAC degrader or vehicle control according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for BRD4 and proliferation markers.
Conclusion
This compound represents a promising therapeutic agent within the growing class of targeted protein degraders. Its ability to catalytically induce the degradation of BRD4 offers a distinct mechanism of action compared to traditional inhibitors. While a comprehensive evaluation of its therapeutic window requires further head-to-head comparative studies, the available data suggests that BRD4 degraders, in general, exhibit potent anti-proliferative activity. The key to a favorable therapeutic window will lie in achieving selective and efficient degradation of BRD4 in tumor cells while minimizing off-target effects and toxicity in normal tissues. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound and other emerging degraders to guide future drug development efforts.
References
- 1. This compound|2133360-00-4|MSDS [dcchemicals.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC BRD4 Degrader-1
For researchers, scientists, and professionals in drug development, the safe handling and disposal of investigational compounds like PROTAC BRD4 Degrader-1 are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.
Hazard Identification and Classification
This compound is classified with specific hazards that dictate its handling and disposal methods. According to its Safety Data Sheet (SDS), the compound presents the following risks.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Due to its toxicity to aquatic life, this compound must not be disposed of down the drain or in regular solid waste.[1][2][3] Improper disposal can lead to environmental contamination.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of this compound from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
The proper disposal of this compound should be handled as a hazardous chemical waste procedure. Given its mechanism of action and use in cancer research, it may also be prudent to handle it with the same precautions as cytotoxic waste.[4][5][6]
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE as outlined in the substance's SDS:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
Waste Segregation and Collection
Proper segregation is critical to prevent accidental mixing of incompatible wastes and to ensure correct disposal.[2][4]
-
Do Not Mix: Never mix this compound waste with non-hazardous trash or other waste streams like biological or radioactive waste.[2][7]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a sturdy, leak-proof, and chemically compatible container (plastic is often preferred).[2][8]
-
The first rinse of any container that held the compound must also be collected as hazardous waste.[2][7]
-
Clearly label the container as "Hazardous Waste," list all chemical constituents including solvents, and approximate concentrations.
-
-
Contaminated Sharps:
Storage of Waste
-
Store all waste containers in a designated and properly marked "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[8]
-
Keep all waste containers securely closed except when adding waste.[2][3][8]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers to prevent spills.[2][4]
Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3][7]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[2][7]
-
After triple-rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or solid waste stream (e.g., glass disposal).[2][7]
Final Disposal Procedure
-
The ultimate disposal method must be through an approved and licensed hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[2][8][9]
-
Do not attempt to dispose of this chemical by evaporation in a fume hood, flushing down the sewer, or placing it in the regular trash.[2][3]
-
Due to the hazardous nature of this compound, high-temperature incineration at a permitted facility is the likely disposal method to ensure complete destruction.[6][10][11]
References
- 1. This compound|2133360-00-4|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. swansea.ac.uk [swansea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
